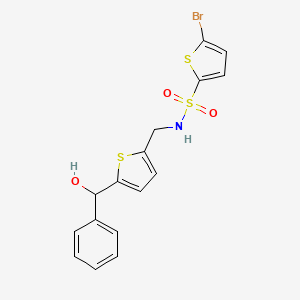

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are often used as carbonic anhydrase inhibitors, which have applications in treating conditions like glaucoma .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One such method involves the cross-coupling of bromopyridine with primary and secondary alkyl and aryl sulfonamides, catalyzed by copper(I) iodide and 1,3-di(pyridin-2-yl)propane-1,3-dione . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic methods such as IR, EIMS, FABMS, ESIMS, HRFABMS, HRESIMS, 1D and 2D NMR, and single-crystal X-ray structure analysis . These techniques allow for the determination of the compound's functional groups, molecular geometry, and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, they can be used to synthesize heterocyclic compounds, such as 1,3-dithiolium derivatives, through heterocyclisation reactions . The reactivity of the sulfonamide group also allows for the formation of different heterocycles, which can be further functionalized to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, pKa, and binding affinity to proteins, can be modulated by varying the substituents on the thiophene ring. For example, in the case of ocular hypotensive agents, substituents are chosen to maximize water solubility and minimize pigment binding in the iris, while maintaining inhibitory potency against carbonic anhydrase . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds, influencing their therapeutic potential and side effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Sulfonamide-derived new ligands, including compounds similar to the one of interest, have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011). Another study introduced a novel N-bromo sulfonamide reagent, showcasing its use as a highly efficient catalyst for the synthesis of complex molecules via a one-pot pseudo five-component reaction, demonstrating the versatility and utility of sulfonamide derivatives in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Applications in Photodynamic Therapy

The study by Pişkin, Canpolat, and Öztürk (2020) focused on the synthesis of new zinc phthalocyanine compounds substituted with sulfonamide derivative groups, highlighting their high singlet oxygen quantum yield and potential for photodynamic therapy applications, suggesting their significant role in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Biofilm Inhibition Activities

The antibacterial and urease inhibition activities of thiophene sulfonamide derivatives have been investigated, revealing that certain derivatives exhibit significant activity, highlighting their potential as antimicrobial agents (Noreen et al., 2017). Additionally, bromophenol derivatives, including those with bromo and sulfonamide groups, have been identified for their potent activity as biofilm inhibitors, suggesting their application in combating biofilm-associated infections (Benneche, Jafari Chamgordani, & Scheie, 2013).

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiophene, which is known to have broad-spectrum biological activities . .

Mode of Action

It’s worth noting that thiophene derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

It’s known that thiophene derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Thiophene derivatives are known to be readily prepared and generally environmentally benign , which could potentially impact the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives , it’s possible that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are known for their stability and tolerance to various reaction conditions , which could suggest that the compound is relatively stable under a variety of environmental conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,16,18-19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKKUEQCYZIXIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2503070.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)

![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)